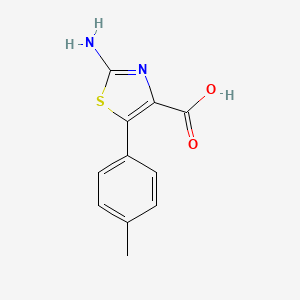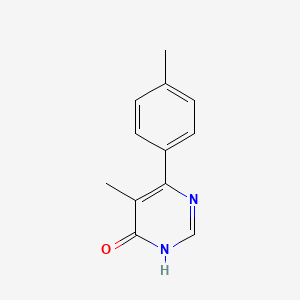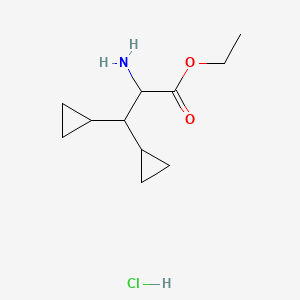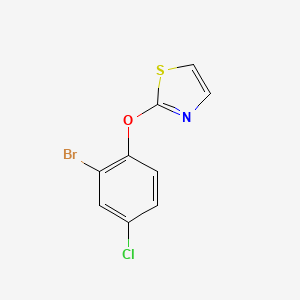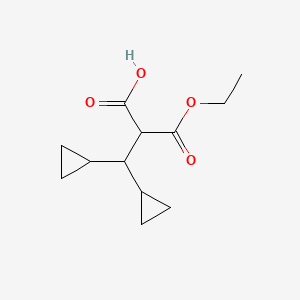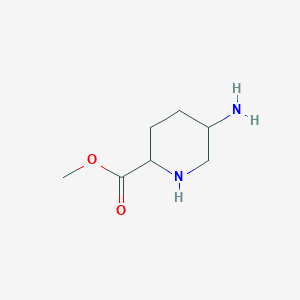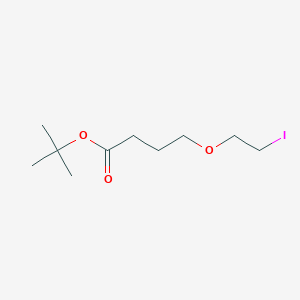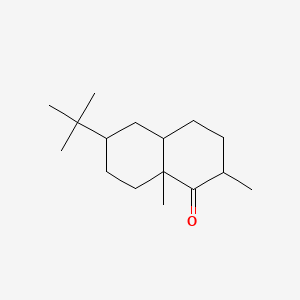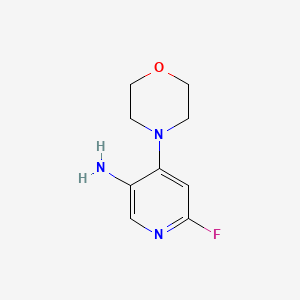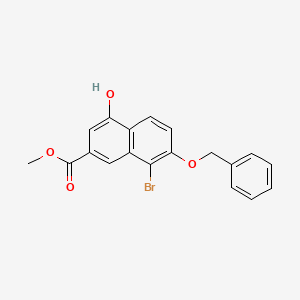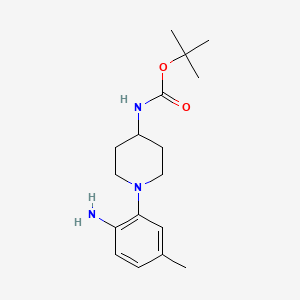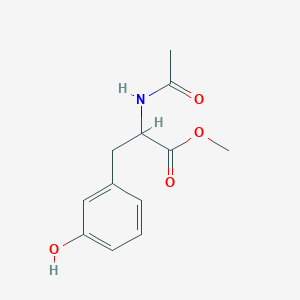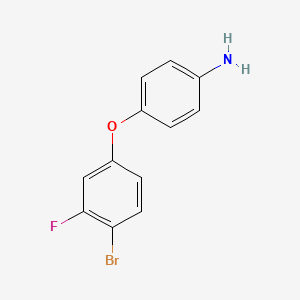
4-(4-Bromo-3-fluorophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9BrFNO It is a derivative of aniline, where the aniline ring is substituted with a bromo and a fluoro group on the phenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-3-fluoroaniline, can be synthesized by nitration of 4-bromo-3-fluorobenzene followed by reduction of the nitro group to an amine.
Nucleophilic Substitution: The phenoxy group can be introduced via a nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with a suitable phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydride or potassium carbonate are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted anilines.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
4-(4-Bromo-3-fluorophenoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Materials Science: Used in the development of new materials with specific properties, such as conductive polymers or liquid crystals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)aniline depends on its application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.
In Biological Systems: May interact with specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the bromo group.
4-Bromoaniline: Similar structure but lacks the fluoro group.
4-(4-Fluorophenoxy)aniline: Similar structure but lacks the bromo group.
Uniqueness
4-(4-Bromo-3-fluorophenoxy)aniline is unique due to the presence of both bromo and fluoro substituents on the phenoxy moiety. This dual substitution can influence its reactivity and properties, making it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C12H9BrFNO |
|---|---|
Poids moléculaire |
282.11 g/mol |
Nom IUPAC |
4-(4-bromo-3-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
Clé InChI |
SSWCSRBUBUSFDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




